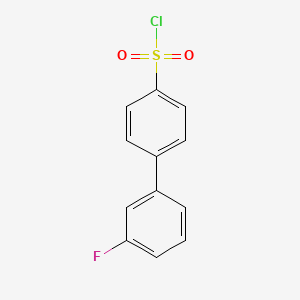

3'-Fluoro-biphenyl-4-sulfonyl chloride

Description

Significance of Arylsulfonyl Chlorides as Electrophilic Reagents

Arylsulfonyl chlorides are a cornerstone class of reagents in organic synthesis, valued for their potent electrophilicity centered at the sulfur atom. This reactivity makes them indispensable for the construction of sulfonamides, sulfonate esters, and sulfones. The sulfonyl chloride group is highly reactive, enabling it to form strong, stable covalent bonds with a variety of nucleophiles, including amines, alcohols, and organometallic reagents. rsc.org

The synthesis of sulfonamides, in particular, highlights the importance of arylsulfonyl chlorides. This functional group is a well-established pharmacophore found in a multitude of therapeutic agents, including antibiotics and diuretics. nih.gov The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and high-yielding method for creating the sulfonamide linkage. nih.gov Similarly, their reaction with alcohols provides access to sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions and have applications in inducing mutagenesis for genetic studies. researchgate.net

There are two primary routes for the synthesis of arylsulfonyl chlorides: the direct chlorosulfonylation of an aromatic ring using an electrophilic reagent like chlorosulfonic acid, or the oxidative chlorination of sulfur-containing precursors such as thiophenols or disulfides. orgsyn.org Another valuable method involves the replacement of a diazotized amine group with a chlorosulfonyl group, which is particularly useful for accessing substitution patterns not achievable through direct electrophilic aromatic substitution. orgsyn.org

Structural and Synthetic Significance of 3'-Fluoro-biphenyl-4-sulfonyl chloride within Biphenyl (B1667301) Architectures

This compound is a bifunctional molecule that combines the structural rigidity and extended conjugation of the biphenyl system with the unique electronic properties imparted by a fluorine substituent. The biphenyl core is a privileged structure in medicinal chemistry and materials science, and the introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions. nih.govresearchgate.net

The fluorine atom at the 3'-position has a profound electronic influence due to its high electronegativity. This can affect the reactivity of the entire biphenyl system, including the sulfonyl chloride group at the 4-position on the other ring. nih.gov In medicinal chemistry, fluorine substitution is a common strategy to block metabolic oxidation at a specific site, thereby improving a drug's pharmacokinetic profile. researchgate.netnih.gov The position of the fluorine atom is critical; for instance, meta-fluoro substitution has been shown to improve the activity of certain enzyme inhibitors, whereas ortho substitution can decrease potency. nih.gov

The synthesis of fluorinated biphenyl compounds like the precursor to this compound often utilizes palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govacs.org This powerful method allows for the efficient formation of the C-C bond between the two aryl rings from appropriately substituted boronic acids and aryl halides. Following the construction of the 3'-fluorobiphenyl core, the sulfonyl chloride group can be introduced at the 4-position, typically through chlorosulfonylation of the pre-formed biphenyl.

Below is a table summarizing the key structural features of this compound:

| Feature | Description | Significance |

| Biphenyl Core | Two phenyl rings linked by a single C-C bond. | Provides a rigid, planar, and conjugated scaffold. Common in pharmaceuticals and materials. |

| Sulfonyl Chloride Group (-SO₂Cl) | Located at the 4-position. | A highly reactive electrophilic functional group used for synthesizing sulfonamides and sulfonate esters. |

| Fluorine Atom (-F) | Located at the 3'-position. | Modifies electronic properties, lipophilicity, and metabolic stability due to its high electronegativity and small size. nih.govnih.gov |

Academic Relevance and Research Scope of the Compound's Chemical Reactivity and Synthetic Utility

This compound and its analogues are valuable intermediates in academic and industrial research, particularly in the fields of medicinal chemistry and drug discovery. The compound serves as a versatile building block for the synthesis of complex molecules with potential biological activity. chemimpex.com Researchers utilize this type of reagent to create libraries of novel sulfonamide derivatives for screening as potential therapeutics. chemimpex.com

The reactivity of the sulfonyl chloride group allows for its conjugation to a wide range of molecular scaffolds. For example, it can be reacted with amines to generate sulfonamides that may act as enzyme inhibitors or receptor antagonists. The fluorinated biphenyl portion of the molecule is often designed to fit into specific hydrophobic pockets of target proteins, with the fluorine atom potentially forming favorable interactions with the protein backbone or side chains. nih.gov The investigation into compounds like this compound is driven by the need for new chemical entities with improved efficacy, selectivity, and pharmacokinetic properties.

The research scope for this compound includes:

Synthesis of Novel Bioactive Molecules: Acting as a key intermediate in the development of new pharmaceuticals, particularly those targeting diseases where fluorinated biphenyl structures have shown promise. nih.govchemimpex.com

Structure-Activity Relationship (SAR) Studies: Used to systematically explore how the substitution pattern on the biphenyl ring affects biological activity. nih.gov

Development of Advanced Materials: The biphenyl structure is also relevant in the creation of polymers and liquid crystals, where fluorine substitution can influence material properties. uva.es

The table below presents some properties of a related compound, 4'-Fluorobiphenyl-4-sulfonyl chloride, which can provide insights into the characteristics of the 3'-fluoro isomer.

| Property | Value |

| CAS Number | 116748-66-4 |

| Molecular Formula | C₁₂H₈ClFO₂S |

| Molecular Weight | 270.71 g/mol |

| Physical Form | Solid |

| Melting Point | 80-85 °C |

Data for 4'-Fluorobiphenyl-4-sulfonyl chloride.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluorophenyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO2S/c13-17(15,16)12-6-4-9(5-7-12)10-2-1-3-11(14)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUCSSDUDDQKLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585798 | |

| Record name | 3'-Fluoro[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939761-07-6 | |

| Record name | 3'-Fluoro[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 3 Fluoro Biphenyl 4 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Group

The sulfonyl chloride functional group in 3'-Fluoro-biphenyl-4-sulfonyl chloride is a highly reactive electrophilic center, readily undergoing nucleophilic substitution. This reactivity is central to its utility in synthesizing a diverse range of derivatives.

Formation of Sulfonamides

The reaction of this compound with primary or secondary amines is a cornerstone of its chemical transformations, yielding the corresponding N-substituted sulfonamides. ekb.egucl.ac.ukucl.ac.uksigmaaldrich.com This reaction is typically conducted in the presence of a base to neutralize the hydrogen chloride byproduct. nih.gov The choice of base and solvent can be tailored to the specific amine being used. ekb.egnih.gov

Commonly employed methods for sulfonamide synthesis from sulfonyl chlorides involve the use of primary or secondary amines in the presence of a base. ucl.ac.uk The reaction proceeds through the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The versatility of this reaction allows for the incorporation of a wide array of amine-containing fragments, leading to a vast library of sulfonamide derivatives. ekb.egnih.gov The reaction conditions can be adapted for various amines, including aliphatic, aromatic, and heterocyclic amines. ekb.eg

Interactive Table: Synthesis of Sulfonamides from this compound

| Amine | Base | Solvent | Product |

|---|---|---|---|

| Primary Aliphatic Amine | Triethylamine | Dichloromethane | N-Alkyl-3'-fluoro-biphenyl-4-sulfonamide |

| Secondary Aliphatic Amine | Pyridine (B92270) | Tetrahydrofuran | N,N-Dialkyl-3'-fluoro-biphenyl-4-sulfonamide |

| Aniline (B41778) | Sodium Carbonate | Water/Acetonitrile | N-Aryl-3'-fluoro-biphenyl-4-sulfonamide |

Synthesis of Sulfonate Esters

This compound readily reacts with alcohols or phenols in the presence of a base to form sulfonate esters. eurjchem.comresearchgate.net This reaction, analogous to sulfonamide formation, involves the nucleophilic attack of the hydroxyl group on the sulfonyl chloride moiety. eurjchem.com The resulting sulfonate esters are themselves valuable synthetic intermediates. ucl.ac.uk

The synthesis is often carried out using a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl produced during the reaction. researchgate.net The choice of alcohol or phenol (B47542) determines the nature of the ester group, allowing for the synthesis of a wide variety of sulfonate esters.

Generation of Sulfonyl Fluorides via Halogen Exchange

The chloride of the sulfonyl chloride group can be exchanged for a fluoride (B91410) atom to generate 3'-Fluoro-biphenyl-4-sulfonyl fluoride. This transformation is typically achieved by treating the sulfonyl chloride with a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF2). organic-chemistry.orgnih.govgoogle.com The reaction often requires a phase-transfer catalyst or is performed in a suitable solvent to facilitate the exchange. google.com The resulting sulfonyl fluorides are known for their enhanced stability and unique reactivity in "click chemistry" applications. nih.govresearchgate.netsigmaaldrich.com

Recent methodologies have focused on developing milder and more efficient conditions for this halogen exchange. organic-chemistry.org One approach involves the use of KF in a biphasic water/acetone mixture, providing a simple and high-yielding route to sulfonyl fluorides. organic-chemistry.org Another strategy utilizes the in-situ formation of the sulfonyl chloride from a sulfonamide, followed by reaction with KF. researchgate.net

Interactive Table: Halogen Exchange Reaction of this compound

| Fluorinating Agent | Catalyst/Solvent | Product |

|---|---|---|

| Potassium Fluoride (KF) | 18-Crown-6 / Acetonitrile | 3'-Fluoro-biphenyl-4-sulfonyl fluoride |

| Potassium Fluoride (KF) | Water/Acetone | 3'-Fluoro-biphenyl-4-sulfonyl fluoride |

Reactions with Organometallic Reagents

The reaction of sulfonyl chlorides with organometallic reagents, such as Grignard reagents or organocuprates, can lead to the formation of sulfones where the chlorine atom is replaced by an organic substituent. This transformation provides a pathway to carbon-sulfur bond formation, expanding the synthetic utility of this compound beyond the formation of sulfonamides and sulfonate esters. The specific outcome of the reaction can be influenced by the nature of the organometallic reagent and the reaction conditions employed.

Radical Pathways Involving the Sulfonyl Chloride Moiety

Beyond its role as an electrophile in nucleophilic substitution reactions, the sulfonyl chloride group of this compound can also participate in radical reactions.

Radical Addition Reactions with Unsaturated Substrates

Under appropriate conditions, the sulfur-chlorine bond in this compound can undergo homolytic cleavage to generate a 3'-fluoro-biphenyl-4-sulfonyl radical. This radical species can then add to unsaturated substrates like alkenes and alkynes in a process known as atom transfer radical addition (ATRA). nih.govrsc.orgrsc.orgresearchgate.net This reaction typically requires a radical initiator, such as a peroxide or a transition metal catalyst under photoredox conditions. researchgate.netox.ac.uknih.govresearchgate.net

The addition of the sulfonyl radical to an alkene generates a new carbon-centered radical, which can then be trapped by a chlorine atom from another molecule of the sulfonyl chloride, resulting in the formation of a β-chloro sulfone. This method provides a powerful tool for the difunctionalization of alkenes, incorporating both a sulfonyl group and a chlorine atom across the double bond. researchgate.net The regioselectivity of the addition is often governed by the stability of the resulting radical intermediate. nih.gov

Desulfonylation and Desulfitative Processes

The sulfonyl chloride group (-SO₂Cl) in this compound is a versatile functional group that can be removed or transformed through desulfonylation and desulfitative reactions. These processes typically involve the cleavage of the carbon-sulfur (C-S) bond, enabling the introduction of other functional groups or the formation of new carbon-carbon bonds.

Visible light-mediated photoredox catalysis has emerged as a powerful method for the desulfonylative transformation of sulfonyl chlorides. nih.gov Under these conditions, the sulfonyl chloride can generate an aryl radical via a single-electron transfer (SET) process. This highly reactive intermediate can then participate in various bond-forming reactions. While specific studies on this compound are not prevalent, the general mechanism is applicable. The process is valued for its mild, often transition-metal-free reaction conditions. nih.gov

Transition metal catalysis, particularly with palladium, is also employed for desulfitative reactions. sigmaaldrich.comrsc.org In these reactions, the sulfonyl chloride acts as an electrophilic coupling partner, effectively serving as a surrogate for an aryl halide. The C-SO₂ bond, while generally stable, can be activated by transition metals to undergo cleavage. nih.gov For instance, biphenyl-4-sulfonyl chloride is a known reactant for palladium-catalyzed desulfitative C-arylation, suggesting that this compound would behave similarly, coupling with various nucleophilic partners. sigmaaldrich.com

These desulfonylation processes represent a key strategic tool, transforming the sulfonyl group from a directing group or a component of a larger molecule into a leaving group to facilitate further molecular elaboration. nih.govrsc.org

Transition Metal-Catalyzed Reactions

Transition metal catalysis provides a vast toolkit for modifying and functionalizing this compound. These reactions can target either the sulfonyl chloride group or the aromatic biphenyl (B1667301) system.

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. This compound can serve as a substrate in several such transformations, primarily through reactions that activate the C-S bond.

As mentioned in the context of desulfitative processes, palladium-catalyzed cross-coupling reactions are prominent. These reactions leverage the C-S bond as a handle for coupling. rsc.org The general approach involves the oxidative addition of the aryl sulfonyl chloride to a low-valent transition metal complex (e.g., Pd(0)). The resulting metal-aryl intermediate can then undergo transmetalation with an organometallic reagent (e.g., boronic acids in Suzuki coupling, organostannanes in Stille coupling) followed by reductive elimination to form the new C-C bond. thieme-connect.deuwindsor.ca

Visible light-mediated desulfonylative coupling also provides a pathway for C-C bond formation. nih.gov The generated 3'-fluorobiphenyl-4-yl radical can add to alkenes or arenes to forge new carbon-carbon linkages. This method is particularly attractive due to its operational simplicity and use of sustainable energy sources. nih.gov

Table 1: Examples of Transition Metal-Catalyzed C-C Bond Forming Reactions (Conceptual)

| Reaction Type | Catalyst/Reagent | Coupling Partner (Example) | Product Type (Conceptual) |

| Desulfitative Suzuki-type Coupling | Pd(OAc)₂ / Ligand | Arylboronic Acid | 3-Fluoro-4'-substituted-terphenyl |

| Desulfitative Heck-type Coupling | Pd Catalyst | Alkene | 4-Alkenyl-3'-fluorobiphenyl |

| Photoredox-mediated Arylation | Ru(bpy)₃Cl₂ / Light | Electron-rich Arene | Substituted Fluoro-terphenyl |

Beyond reactions at the sulfonyl group, the biphenyl core of this compound is amenable to further functionalization using transition metal catalysis. The existing fluorine atom and sulfonyl chloride group influence the reactivity and regioselectivity of these transformations.

Cross-coupling reactions, such as the Mizoroki-Heck reaction, can introduce unsaturated moieties onto the biphenyl rings, although this typically requires a halide or triflate leaving group. researchgate.net However, modern C-H activation strategies could potentially functionalize the C-H bonds of the biphenyl system directly. The directing ability of the sulfonyl group could guide the catalyst to specific positions, although the deactivating nature of both the -SO₂Cl and -F groups presents a challenge.

The introduction of additional fluorine-containing groups is another important transformation, given the prevalence of fluorinated compounds in pharmaceuticals and materials science. nih.gov Transition-metal-catalyzed methods, often using palladium or copper, can install fluoroalkyl groups (e.g., -CF₃, -CF₂H) onto aromatic rings. researchgate.netnih.gov

Electrophilic Aromatic Substitution on the Biphenyl System of the Compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. libretexts.org The outcome of EAS on this compound is governed by the electronic and steric effects of the existing substituents on the two interconnected rings. youtube.com

Ring A (Substituted with -SO₂Cl): The sulfonyl chloride group (-SO₂Cl) is a powerful electron-withdrawing group and acts as a deactivating meta-director. libretexts.org Therefore, electrophilic attack on this ring will be significantly slower than on benzene (B151609) and will occur primarily at the positions meta to the sulfonyl chloride group (C-3 and C-5).

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring | Substituent | Directing Effect | Predicted Position of Attack | Relative Reactivity |

| Ring A | -SO₂Cl | meta-directing, strongly deactivating | C-3, C-5 | Low |

| Ring B | -F | ortho, para-directing, deactivating | C-2', C-6' (ortho), C-5' (para) | Moderate |

Stereochemical Considerations in Reactions Involving Chiral Sulfinyl Intermediates

The sulfonyl chloride functional group provides an entry point to sulfur-based chirality. Reduction of the sulfonyl chloride to a sulfinate ester, followed by reaction with an organometallic reagent, can generate a chiral sulfoxide. If these transformations are carried out using chiral reagents or catalysts, they can proceed with high stereoselectivity. acs.org

Esters of sulfinic acid, RS(O)OR', are key intermediates in this context. acs.org These sulfinates are configurationally stable at the sulfur atom. By using a chiral alcohol (R'OH) to form the sulfinate ester from this compound, a pair of diastereomers is produced. These diastereomers can often be separated by chromatography. Subsequent nucleophilic substitution at the sulfur atom with an organometallic reagent (e.g., a Grignard reagent) typically proceeds with inversion of configuration, allowing for the synthesis of enantiomerically pure sulfoxides. acs.org

These chiral sulfinyl compounds, particularly sulfoxides, are valuable in asymmetric synthesis as chiral auxiliaries, ligands for transition metal catalysts, and as pharmacophores in drug discovery. acs.org The 3'-fluorobiphenyl moiety would impart specific steric and electronic properties to such a chiral sulfoxide, potentially influencing its efficacy in these applications.

Strategic Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

3'-Fluoro-biphenyl-4-sulfonyl chloride is a versatile synthetic intermediate prized for its utility in constructing complex molecular architectures. chemimpex.com Its primary role stems from the reactivity of the sulfonyl chloride functional group, which is an excellent electrophile for reactions with a wide range of nucleophiles. chemimpex.comchemimpex.com This reactivity is fundamental to its application in sulfonylation reactions, where the 3'-fluorobiphenylsulfonyl group is introduced into other organic molecules. chemimpex.com

A principal application is the synthesis of complex sulfonamides. By reacting this compound with primary or secondary amines, a stable sulfonamide linkage is formed. This reaction is a cornerstone in medicinal chemistry for creating libraries of structurally diverse compounds for drug discovery programs. chemimpex.comnih.gov The presence of the fluorophenyl group can enhance the reactivity and selectivity of the compound, leading to the creation of molecules with improved efficacy and tailored properties for specific biological targets. chemimpex.comchemimpex.com The ability to form these stable covalent bonds allows for the deliberate and controlled assembly of intricate molecular frameworks essential for pharmaceuticals and advanced materials. chemimpex.com

Utility in the Chemical Construction of Functional Organic Materials and Specialty Chemicals

The unique structural characteristics of this compound make it a valuable component in the synthesis of functional organic materials and specialty chemicals. chemimpex.com Its capacity to form robust bonds with nucleophiles is leveraged to create high-performance polymers and dyes. chemimpex.com By incorporating the 3'-fluorobiphenylsulfonyl moiety into a polymer backbone, material properties such as thermal stability, chemical resistance, and solubility can be precisely modified. chemimpex.comchemimpex.com

Key Synthetic Applications

| Application Area | Synthetic Role of this compound | Resulting Product Class | Source |

| Pharmaceuticals | Intermediate for sulfonamide synthesis | Biologically active compounds | chemimpex.com |

| Materials Science | Monomer/modifier for polymerization | High-performance polymers | chemimpex.comchemimpex.com |

| Specialty Chemicals | Building block for functional molecules | Dyes, Agrochemicals | chemimpex.comchemimpex.com |

Contribution to the Synthesis of Diverse Heterocyclic Systems

While not a heterocyclic compound itself, this compound is a significant reagent for the derivatization and synthesis of diverse heterocyclic systems. Its utility lies in the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophilic sites commonly found in heterocyclic structures, particularly nitrogen atoms within rings. echemcom.com

Research has demonstrated that various aryl sulfonyl chlorides can react with aromatic amines that contain pre-existing heterocyclic rings, such as pyrimidine, to form N-sulfonylated heterocyclic derivatives. echemcom.com This reaction effectively appends the sulfonyl chloride's aryl group to the heterocycle. By applying this principle, this compound can be used to introduce the 3'-fluorobiphenyl moiety into a wide array of heterocyclic scaffolds. This modification can significantly alter the steric and electronic profile of the parent heterocycle, which is a key strategy in tuning the biological activity and physical properties of molecules in medicinal chemistry and materials science. echemcom.commit.edu The synthesis of sulfonamides attached to pyrazole (B372694) and thiophene (B33073) rings has been demonstrated using related methods. mit.edu

Precursor for the Derivatization and Synthesis of Advanced Chemical Reagents

This compound serves as a pivotal precursor for the synthesis of other classes of advanced chemical reagents through the derivatization of its sulfonyl chloride group. The sulfonyl chloride is a versatile functional handle that can be transformed into various other sulfonyl-based functionalities.

For instance, reaction with alcohols in the presence of a base yields sulfonate esters. These esters are themselves useful reagents, sometimes acting as more stable, solid surrogates for the often less stable sulfonyl chlorides. mit.edu Furthermore, reaction with fluoride (B91410) sources can convert the sulfonyl chloride into a sulfonyl fluoride. Sulfonyl fluorides are recognized as important reactive probes in chemical biology and have applications in the development of covalent inhibitors. nih.gov The compound can also be used to create novel derivatization reagents for analytical purposes, where the 3'-fluorobiphenyl group acts as a tag to enhance detection in techniques like mass spectrometry. nih.gov This versatility makes this compound a foundational building block for creating a wide range of specialized chemical tools. mit.edunih.gov

Derivatization of the Sulfonyl Chloride Group

| Reactant | Resulting Functional Group | Class of Compound Formed |

| Amine (R-NH₂) | Sulfonamide (-SO₂-NHR) | Sulfonamides |

| Alcohol (R-OH) | Sulfonate Ester (-SO₂-OR) | Sulfonate Esters |

| Fluoride Source (e.g., KF) | Sulfonyl Fluoride (-SO₂-F) | Sulfonyl Fluorides |

| Water (H₂O) | Sulfonic Acid (-SO₂-OH) | Sulfonic Acids |

Spectroscopic and Structural Characterization Methodologies for 3 Fluoro Biphenyl 4 Sulfonyl Chloride

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 3'-Fluoro-biphenyl-4-sulfonyl chloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework and the specific location of the fluorine atom.

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the two phenyl rings will exhibit distinct chemical shifts and coupling patterns due to their unique electronic environments. The protons on the sulfonyl chloride-bearing ring are generally shifted further downfield compared to those on the fluoro-substituted ring. Specifically, the protons ortho to the electron-withdrawing SO₂Cl group would appear at the lowest field. The protons on the fluorinated ring will show additional splitting due to coupling with the ¹⁹F nucleus (H-F coupling).

¹³C NMR: The ¹³C NMR spectrum will display 12 distinct signals for the 12 carbon atoms of the biphenyl (B1667301) system, assuming free rotation around the C-C single bond connecting the rings. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the carbons are influenced by the substituents; the carbon attached to the sulfonyl chloride group will be significantly deshielded. The expected chemical shifts for the biphenyl core can be compared to analogous compounds like 4-fluorobiphenyl. chemicalbook.comspectrabase.com

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range, which can span over 800 ppm. nih.gov The ¹⁹F nucleus in this compound is expected to produce a single resonance. Its chemical shift provides a sensitive probe of the local electronic environment. For comparison, the chemical shift of monofluorobenzene is approximately -113 ppm relative to CFCl₃. colorado.edu The precise shift for the target compound will be influenced by the electronic effects of the 4-sulfonyl chloride phenyl group.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Features and Expected Coupling |

| ¹H | 7.2 - 8.2 | Complex multiplets in the aromatic region. Protons on the sulfonyl chloride ring are downfield. Protons on the fluorinated ring show H-F coupling. |

| ¹³C | 115 - 150 | 12 distinct aromatic signals. Large ¹JCF coupling for the carbon bonded to fluorine. Carbons adjacent to F and SO₂Cl are significantly shifted. |

| ¹⁹F | -110 to -115 (vs. CFCl₃) | A single resonance, likely a triplet of doublets or a more complex multiplet due to coupling with ortho and meta protons. |

High-Resolution Mass Spectrometric Techniques for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). nih.gov

For this compound, the molecular formula is C₁₂H₈ClFO₂S. nih.gov HRMS can differentiate this formula from other potential combinations of atoms that might have the same nominal mass. The technique is sensitive enough to detect the mass difference between isotopes. A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which results in two major peaks in the mass spectrum separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1 (the M+ peak and the M+2 peak).

The theoretical exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Table 2: HRMS Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

| C₁₂H₈³⁵ClFO₂S | M+ | 270.0022 |

| C₁₂H₈³⁷ClFO₂S | M+2 | 271.9993 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Studies for Functional Group Analysis

IR and UV-Vis spectroscopy are used to identify the functional groups and conjugated π-systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds. The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups. The most prominent peaks are from the sulfonyl chloride group, which shows strong, distinct asymmetric and symmetric stretching vibrations for the S=O bonds. Other expected vibrations include C-F stretching, C-S stretching, and various vibrations associated with the disubstituted aromatic rings (C-H and C=C stretching, and C-H out-of-plane bending).

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1370 - 1390 |

| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | 1170 - 1190 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aryl-F | C-F Stretch | 1100 - 1250 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated biphenyl system. The biphenyl chromophore typically displays two main absorption bands. The more intense band (E-band) at shorter wavelengths (around 200 nm) is due to transitions within the individual benzene (B151609) rings. A second, more structurally informative band (K-band) appears at longer wavelengths (around 250-280 nm). researchgate.net This band is characteristic of the conjugated biphenyl system and is sensitive to substitution and the dihedral angle between the two rings. The presence of the fluorine and sulfonyl chloride substituents will cause shifts (either bathochromic or hypsochromic) in the absorption maxima (λmax) compared to unsubstituted biphenyl.

X-ray Crystallography for Solid-State Structural Determination of Analogous Compounds

X-ray crystallography is the most powerful method for determining the exact three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and conformational details. nih.govnih.gov While a crystal structure for this compound itself is not publicly available, analysis of closely related analogs like Biphenyl-4-sulfonyl chloride provides critical insights into the expected solid-state structure. sigmaaldrich.com

In such structures, the key parameters include:

Bond Lengths and Angles: The C-S, S-O, and S-Cl bond lengths and the O-S-O bond angle in the sulfonyl chloride group are well-defined. For example, in related structures, the S=O bond lengths are typically around 1.43 Å and the C-S bond is around 1.76 Å.

Dihedral Angle: A crucial feature of biphenyl derivatives is the torsional or dihedral angle between the planes of the two aromatic rings. wikipedia.org In the solid state, this angle is a balance between conjugative effects (favoring planarity) and steric hindrance between the ortho-protons (favoring a twisted conformation). For biphenyl itself, this angle is non-planar in the gas phase but can be planar in certain crystal packing environments. wikipedia.org For substituted biphenyl sulfonyl chlorides, a significant twist is expected.

Crystallographic studies on analogous compounds like dilithium (B8592608) biphenyl-4,4′-disulfonate dihydrate also confirm the geometry of the biphenyl sulfonate framework. nih.gov This comparative analysis allows for the construction of a reliable model of the solid-state structure of this compound.

Theoretical and Computational Investigations of 3 Fluoro Biphenyl 4 Sulfonyl Chloride

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic structure and molecular properties of compounds. DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311+G*), provide a balance between accuracy and computational cost for molecules of this size. These calculations can determine optimized molecular geometry, bond lengths, bond angles, and the distribution of electron density.

For 3'-Fluoro-biphenyl-4-sulfonyl chloride, DFT calculations would reveal the precise three-dimensional arrangement of its atoms. Key structural parameters that would be elucidated include the lengths of the carbon-carbon bonds within the biphenyl (B1667301) rings, the carbon-fluorine bond, and the bonds involving the sulfonyl chloride group (S-O, S-Cl, and S-C).

In a computational study on novel fluorinated biphenyl compounds, DFT calculations were used to optimize the geometries of several molecules. nih.gov For instance, the calculated bond lengths and dihedral angles for compounds like 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP) and 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE) showed good agreement with experimental X-ray diffraction data. nih.gov This demonstrates the reliability of DFT in predicting the structural features of such systems. A similar analysis for this compound would provide foundational data for understanding its physical and chemical characteristics.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, offers deeper insights into the electronic structure. It would quantify the charge distribution on each atom of this compound. This analysis on similar fluorinated biphenyls has suggested that the molecules would have significant intermolecular interactions in the solid state and with polar solvents. nih.govresearchgate.net

Table 1: Illustrative DFT-Calculated Structural Parameters for an Analogous Fluorinated Biphenyl Compound (DFBPE) (Note: This data is for 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE) and is presented to illustrate the type of information obtained from DFT calculations.)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C1-C6 | 1.39 |

| Bond Length | C3-C4 | 1.39 |

| Bond Length | C7-C12 | 1.49 |

| Bond Length | C9-F1 | 1.36 |

| Bond Length | C10-F2 | 1.36 |

| Dihedral Angle | C2-C1-C7-C8 | -38.5 |

| Data sourced from a computational study on novel fluorinated biphenyl compounds. nih.gov |

Prediction of Chemical Reactivity and Reaction Mechanisms

The sulfonyl chloride functional group is a potent electrophile, making it highly reactive towards nucleophiles. chemimpex.com Computational chemistry plays a crucial role in predicting the reactivity of this compound and elucidating potential reaction mechanisms. The calculated electronic properties, such as the distribution of electrostatic potential and atomic charges, can identify the most reactive sites within the molecule.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (electron-rich) around the oxygen and fluorine atoms, and regions of positive potential (electron-poor) around the sulfur atom and the hydrogen atoms. The sulfur atom of the sulfonyl chloride group is expected to be a primary site for nucleophilic attack, a common reaction pathway for this class of compounds. chemimpex.comfgcu.edu

Studies on the solvolysis of arenesulfonyl chlorides suggest that the reaction often proceeds via a concerted SN2-like mechanism. chemimpex.com Theoretical calculations can model the transition states of such reactions, providing activation energies and helping to confirm the most likely mechanistic pathways for the reactions of this compound with various nucleophiles.

Conformational Analysis and Intramolecular Interactions

The two phenyl rings in biphenyl systems are not typically coplanar due to steric hindrance between the ortho-hydrogens. The angle between the planes of the two rings is known as the dihedral or torsional angle. Conformational analysis using computational methods can determine the most stable conformation (the one with the lowest energy) of this compound by calculating the energy of the molecule as this dihedral angle is varied.

In a study of various fluorinated biphenyl compounds, the dihedral angles were found to be significant, for example, -38.5° for DFBPE and 39.4° for TBDFBP. nih.gov This indicates a considerable twist between the phenyl rings. The presence of the 3'-fluoro substituent and the 4-sulfonyl chloride group will influence the preferred conformation of the target molecule.

Intramolecular interactions, such as weak hydrogen bonds or other non-covalent interactions, can also be identified through computational analysis. For instance, Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular and intramolecular interactions. fgcu.edu While strong intramolecular hydrogen bonds are not expected in this compound, weaker interactions involving the fluorine and oxygen atoms with nearby hydrogen atoms could influence its conformational preferences.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.net

For this compound, an FMO analysis would reveal the distribution of these frontier orbitals across the molecule. Typically, in aryl sulfonyl chlorides, the LUMO is expected to be localized primarily on the sulfonyl chloride group and the adjacent phenyl ring, confirming the sulfur atom as the main electrophilic center. The HOMO is likely to be distributed across the biphenyl π-system. The fluorine substituent, being electron-withdrawing, will also influence the energies and distributions of these orbitals.

Computational studies on analogous fluorinated biphenyls have shown how different substituents can tune the HOMO-LUMO gap. nih.govresearchgate.net This type of analysis is essential for understanding and predicting the role of this compound in chemical reactions, particularly in the synthesis of pharmaceuticals and other complex organic molecules where it might be used as a building block. chemimpex.com

Table 2: Illustrative FMO Data for Analogous Fluorinated Biphenyl Compounds (Note: This data is for various fluorinated biphenyl compounds and is presented to illustrate the type of information obtained from FMO analysis.)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| TBDFBP | -6.55 | -0.87 | 5.68 |

| DFBPE | -7.16 | -2.18 | 4.98 |

| DFDMBP | -6.19 | -0.98 | 5.21 |

| DFNBP | -7.73 | -2.99 | 4.74 |

| DFBPMS | -6.59 | -1.44 | 5.15 |

| Data sourced from a computational study on novel fluorinated biphenyl compounds. nih.gov |

Future Perspectives in the Chemical Research of 3 Fluoro Biphenyl 4 Sulfonyl Chloride

Development of Novel and Sustainable Synthetic Routes and Methodologies

The synthesis of aryl sulfonyl chlorides is a well-established field, yet there is a continuous drive towards greener, safer, and more efficient processes. nih.gov Traditional methods for producing compounds like 3'-Fluoro-biphenyl-4-sulfonyl chloride often rely on chlorosulfonation using chlorosulfonic acid. wikipedia.org While effective, this reagent is highly corrosive and the reaction can be hazardous, particularly on a large scale. nih.gov

Future research will likely focus on developing more sustainable pathways. One promising avenue is the use of thionyl chloride in conjunction with a sulfonic acid precursor, a method that can increase yield and purity while reducing waste water discharge. google.com Another area of intense development is the application of continuous flow chemistry. rsc.org Flow processes offer superior control over reaction parameters, minimize the risks associated with highly exothermic reactions, and can significantly improve safety and space-time yield. nih.govmdpi.com An automated continuous manufacturing process using continuous stirred-tank reactors (CSTRs) has already been described for aryl sulfonyl chlorides, providing a blueprint for the scalable and safe production of this compound. nih.govmdpi.com

Furthermore, methods starting from more stable precursors like sulfonyl hydrazides, which can be converted to sulfonyl chlorides under mild conditions using reagents like N-chlorosuccinimide, offer an alternative strategy for late-stage functionalization. mdpi.com

Table 1: Comparison of Synthetic Approaches for Aryl Sulfonyl Chlorides

| Method | Reagents | Advantages | Disadvantages | Citation |

|---|---|---|---|---|

| Classical Chlorosulfonation | Arene, Chlorosulfonic Acid | Well-established, direct | Hazardous reagent, often excess is needed | wikipedia.org |

| Thionyl Chloride Route | Sulfonic Acid, Thionyl Chloride | Reduced waste, potentially higher yield | Requires sulfonic acid precursor | google.com |

| Continuous Flow Synthesis | Varies (e.g., Disulfides, DCH) | Enhanced safety, scalability, high control | Requires specialized equipment | rsc.org |

| From Sulfonyl Hydrazides | Sulfonyl Hydrazide, NCS | Mild conditions, good for late-stage synthesis | Multi-step from initial arene | mdpi.com |

The sulfonyl chloride group is a powerful electrophile, readily reacting with a wide range of nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioethers, respectively. wikipedia.org The primary future challenge lies in uncovering more nuanced and selective transformations. The reactivity of this compound is modulated by the electronic properties of its biphenyl (B1667301) system, influenced by the meta-positioned fluorine atom. This electron-withdrawing group can affect the electrophilicity of the sulfonyl group and open pathways for novel reactions.

Future research could explore:

Palladium-catalyzed desulfitative C-arylation: This reaction, already demonstrated for biphenyl-4-sulfonyl chloride, could be explored to form new carbon-carbon bonds, leveraging the sulfonyl chloride as a leaving group. sigmaaldrich.com

Radical Reactions: Arylsulfonyl chlorides can serve as precursors to arylsulfonyl radicals. acs.orgmagtech.com.cn The influence of the 3'-fluoro substituent on the generation and subsequent reactivity of the corresponding radical is an unexplored area that could lead to new carbon-sulfur or carbon-heteroatom bond-forming reactions.

Fluorine-Specific Interactions: The fluorine atom, while relatively inert, can participate in non-covalent interactions and influence the conformation of the molecule. nih.gov Investigating how these subtle interactions guide reactivity, particularly in complex biological or materials systems, presents a significant research opportunity. For instance, studies contrasting sulfonyl fluorides and chlorides have shown that the fluorine atom can engage in close interactions with π systems, a property that could be exploited in catalyst or receptor binding. nih.gov

Advancements in Stereoselective and Catalytic Applications

The development of new catalytic methods for the synthesis and derivatization of organosulfur compounds is a major goal in modern organic chemistry. acs.org While the direct catalytic synthesis of sulfonyl chlorides is challenging, the catalytic functionalization of the sulfonyl chloride group holds immense promise.

Key future directions include:

Catalytic Amidation: Traditional sulfonamide synthesis often requires harsh conditions. Catalytic methods, for example using 1-hydroxybenzotriazole (B26582) (HOBt) to activate sulfonyl fluorides (a stable analogue of sulfonyl chlorides), have been developed for the synthesis of even sterically hindered sulfonamides. chemrxiv.org Adapting such catalytic systems for the direct, mild amidation of this compound would be a significant advance.

Stereoselective Synthesis: The reaction of the achiral this compound with prochiral nucleophiles in the presence of a chiral catalyst could provide a route to novel, enantioenriched sulfur-containing compounds. The biphenyl scaffold is a common feature in chiral ligands and catalysts, and exploring the potential of this compound in asymmetric transformations is a logical next step.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis due to its mild conditions. nih.gov Photocatalytic methods for generating sulfonyl radicals from sulfonyl chlorides could be applied to this compound to engage in novel, previously inaccessible chemical transformations. nih.gov

Integration into High-Throughput Synthesis and Automated Chemical Discovery Platforms

Modern drug discovery and materials science rely heavily on the rapid synthesis and screening of large numbers of compounds. Sulfonyl chlorides are valuable building blocks for creating diverse chemical libraries due to their reliable reactivity in forming stable sulfonamide linkages. enamine.net

The future in this area will involve:

Combinatorial Chemistry: this compound is an ideal candidate for parallel synthesis. Its reaction with a large array of commercially available amines or alcohols can rapidly generate a library of novel sulfonamides and sulfonate esters for biological screening or materials testing.

Automated Synthesis Platforms: The development of automated continuous flow systems for producing aryl sulfonyl chlorides is a critical step towards their integration into fully automated discovery workflows. nih.govmdpi.com Such platforms can control reaction conditions precisely, handle hazardous reagents safely, and operate continuously, enabling the on-demand synthesis of required building blocks or final compounds. mdpi.com The robust nature of the chlorosulfonation reaction makes it well-suited for this automation, paving the way for the inclusion of this compound in next-generation, AI-driven molecular discovery systems.

Q & A

Q. What are the critical safety considerations when handling this compound in large-scale reactions?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and vapor-tight respirators.

- Ventilation : Use fume hoods with >100 fpm face velocity to prevent inhalation of HCl gas released during reactions.

- Spill Management : Neutralize spills with sodium bicarbonate slurry before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.